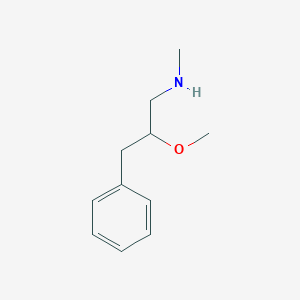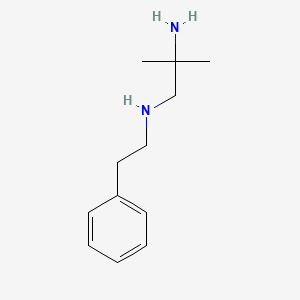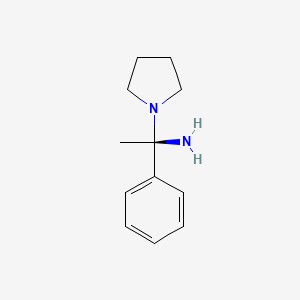
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE is a chiral compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include a phenyl group attached to a pyrrolidine ring via an ethanamine chain. Its stereochemistry, denoted by the (S)-configuration, plays a crucial role in its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetonitrile and pyrrolidine.
Formation of Intermediate: The initial step involves the reaction of phenylacetonitrile with pyrrolidine under basic conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE.
Industrial Production Methods
In an industrial setting, the production of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as catalytic hydrogenation and chiral resolution to achieve the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various physiological effects. The pathways involved may include the inhibition or activation of specific enzymes, altering neurotransmitter levels, and affecting signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
®-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE: The enantiomer of the compound with different stereochemistry.
Phenylpyrrolidine derivatives: Compounds with similar structural motifs but varying functional groups.
Uniqueness
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE is unique due to its specific (S)-configuration, which imparts distinct biological activity compared to its ®-enantiomer. This stereochemistry is crucial for its interaction with molecular targets, making it a valuable compound in research and therapeutic applications.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H18N2/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,13H2,1H3/t12-/m0/s1 |
Clave InChI |
BDHVAROEPHSXEN-LBPRGKRZSA-N |
SMILES isomérico |
C[C@](C1=CC=CC=C1)(N)N2CCCC2 |
SMILES canónico |
CC(C1=CC=CC=C1)(N)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)


![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
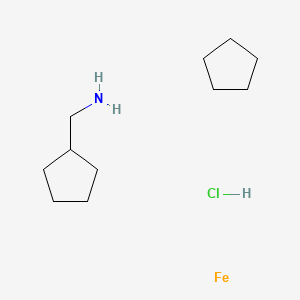
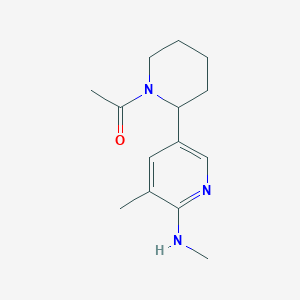

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)
